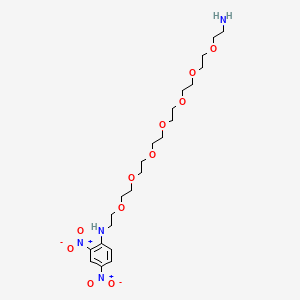
2-Amino-6-(ethoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(ethoxycarbonyl)benzoic acid, also known as ethyl anthranilate, is an organic compound with the molecular formula C9H11NO2. It is a derivative of anthranilic acid, where the carboxyl group is esterified with ethanol. This compound is known for its pleasant grape-like odor and is used in various applications, including flavoring agents and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(ethoxycarbonyl)benzoic acid typically involves the esterification of anthranilic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{C}_7\text{H}_7\text{NO}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}9\text{H}{11}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Acylated products.
Scientific Research Applications
2-Amino-6-(ethoxycarbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mechanism of Action
The mechanism of action of 2-Amino-6-(ethoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active anthranilic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Ethyl 2-aminobenzoate: Similar structure but lacks the ethoxycarbonyl group.
Methyl anthranilate: Similar ester but with a methyl group instead of an ethyl group.
Uniqueness: 2-Amino-6-(ethoxycarbonyl)benzoic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor and bioactive properties make it valuable in various applications .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-amino-6-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)6-4-3-5-7(11)8(6)9(12)13/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
PLTFHBGWHNJEHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)


![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)


